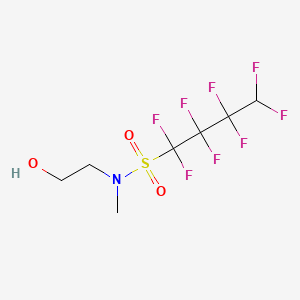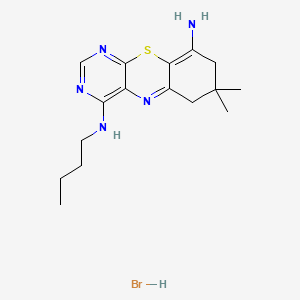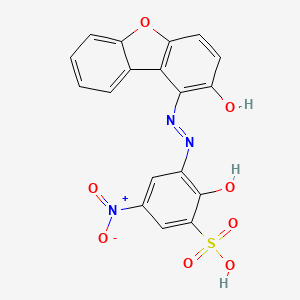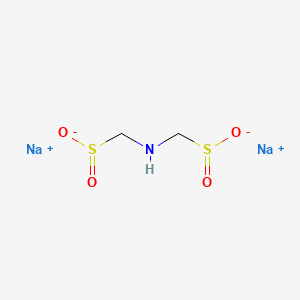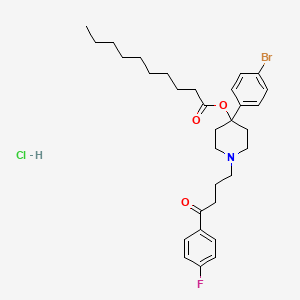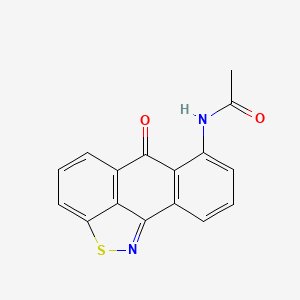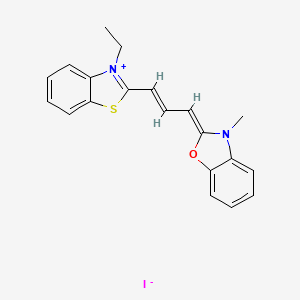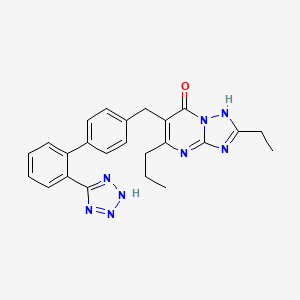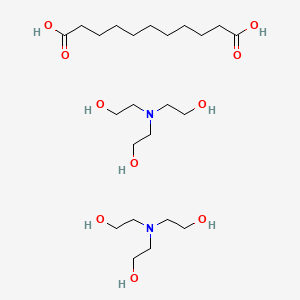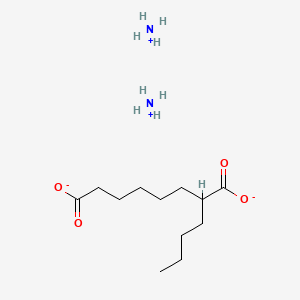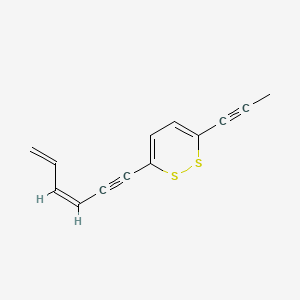
cis-Thiarubrin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Thiarubrin C: is a naturally occurring compound belonging to the thiarubrin family, known for its unique chemical structure and biological activities. It is characterized by the presence of a 1,2-dithiin ring and conjugated alkyne groups, which contribute to its distinctive properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Thiarubrin C involves several key steps:
Addition Reaction: The addition of 2-(trimethylsilyl)ethylmercaptane to 2,4-hexadiyn-1,6-diol catalyzed by potassium hydroxide in dimethylformamide yields the addition product.
Methylation and Cyclization: The tetrabromo derivative is treated with butyllithium in tetrahydrofuran to yield a diacetylenic dianion, which is then methylated with methyl iodide.
Industrial Production Methods:
化学反应分析
Types of Reactions: cis-Thiarubrin C undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Dess-Martin periodinane and oxalyl chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can participate in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can produce a range of substituted thiarubrin compounds .
科学研究应用
cis-Thiarubrin C has a wide range of scientific research applications, including:
作用机制
The mechanism of action of cis-Thiarubrin C involves its interaction with cellular macromolecules, leading to various biological effects. The compound targets specific molecular pathways, including:
DNA Interaction: this compound can bind to DNA, causing structural changes that inhibit DNA synthesis and cell division.
Reactive Oxygen Species (ROS) Production: The compound induces the production of reactive oxygen species, leading to oxidative stress and cell death.
Signal Transduction Pathways: It activates various signal transduction pathways, including those involved in apoptosis and cell cycle regulation.
相似化合物的比较
cis-Thiarubrin A: Another member of the thiarubrin family with similar chemical structure and biological activities.
cis-Thiarubrin B: Shares the 1,2-dithiin ring and conjugated alkyne groups, but differs in the substitution pattern.
cis-Thiarubrin D: Similar to cis-Thiarubrin C but with variations in the alkyne groups.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of conjugated alkyne groups, which contribute to its distinct chemical reactivity and biological activities .
属性
CAS 编号 |
119285-65-3 |
|---|---|
分子式 |
C13H10S2 |
分子量 |
230.4 g/mol |
IUPAC 名称 |
3-[(3Z)-hexa-3,5-dien-1-ynyl]-6-prop-1-ynyldithiine |
InChI |
InChI=1S/C13H10S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,5-6,10-11H,1H2,2H3/b6-5- |
InChI 键 |
VWFQWQAMVFRICV-WAYWQWQTSA-N |
手性 SMILES |
CC#CC1=CC=C(SS1)C#C/C=C\C=C |
规范 SMILES |
CC#CC1=CC=C(SS1)C#CC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


